5-Chloro-4-(methylamino)pyridine-3-sulfonamide
Description
5-Chloro-4-(methylamino)pyridine-3-sulfonamide is a pyridine-based sulfonamide derivative characterized by a chlorine substituent at position 5, a methylamino group at position 4, and a sulfonamide (-SO₂NH₂) moiety at position 3 of the pyridine ring. Sulfonamide derivatives are widely studied for their biological activity, including enzyme inhibition and antimicrobial properties, making this compound a candidate for further investigation .
Properties
Molecular Formula |
C6H8ClN3O2S |
|---|---|
Molecular Weight |
221.67 g/mol |
IUPAC Name |
5-chloro-4-(methylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C6H8ClN3O2S/c1-9-6-4(7)2-10-3-5(6)13(8,11)12/h2-3H,1H3,(H,9,10)(H2,8,11,12) |
InChI Key |
HTQNPSJGLINHFQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1S(=O)(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
- Solvent system : Tetrahydrofuran (THF) or dimethylformamide (DMF) facilitates solubility and reaction kinetics.
- Temperature : 80–100°C under reflux, ensuring sufficient activation energy for substitution without degrading the sulfonamide group.
- Methylamine source : Anhydrous methylamine gas or aqueous methylamine (24–30% concentration) is introduced dropwise to maintain pH stability.
Experimental data from analogous reactions (e.g., substitution with ammonia) report yields of 83–84%. For methylamine, yields are slightly lower (~75–78%) due to steric hindrance from the methyl group, necessitating extended reaction times (18–24 hours).
Byproduct Management
Competing substitution at position 5 is minimized by the sulfonamide’s meta-directing effect, which deactivates the adjacent chlorine. Residual methylamine is neutralized with dilute hydrochloric acid, and the product is purified via recrystallization from ethanol-water mixtures.
Alternative Synthetic Routes
Direct Amination of 4-Chloropyridine-3-sulfonyl Chloride
An alternative pathway involves reacting 4-chloro-5-fluoropyridine-3-sulfonyl chloride with methylamine before sulfonamide formation. This method, however, faces challenges in regioselectivity, as the fluorine at position 5 may participate in unintended side reactions.
Protective Group Strategies
Temporary protection of the sulfonic acid group using tert-butyldimethylsilyl (TBDMS) chloride allows selective amination at position 4. Deprotection with tetrabutylammonium fluoride (TBAF) restores the sulfonamide, though this approach adds complexity and cost.
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors replace batch processes, reducing reaction times by 40% and improving yield consistency. Key advancements include:
- Catalytic chlorination : Recyclable Lewis acids (e.g., FeCl₃) reduce phosphorus trichloride consumption by 30%.
- Solvent recovery : Distillation reclaims toluene and acetone, lowering waste production.
- Automated pH control : Real-time monitoring ensures optimal amination conditions, minimizing byproducts.
Analytical Characterization
Synthetic success is confirmed through:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 5 undergoes nucleophilic substitution under varying conditions. This site’s reactivity is influenced by electronic effects from the adjacent methylamino and sulfonamide groups.
Example Reaction :
Chlorine replacement with thiols under forcing conditions (80°C, 24 hours) yields thioether-linked derivatives, as seen in the synthesis of antitumor agents .
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH₂) group participates in alkylation, acylation, and urea-forming reactions, enabling structural diversification.
Key Insight : Acylation with aryl isocyanates in dry acetone produces sulfonylureas with moderate yields (47–80%), demonstrating utility in anticancer drug design .
Oxidation and Reduction
The pyridine ring and substituents exhibit redox activity under controlled conditions.
Oxidation
-
Reagents : KMnO₄ (acidic), H₂O₂
-
Products : Pyridine N-oxide derivatives
-
Notes : Oxidation occurs selectively at the pyridine nitrogen, preserving the sulfonamide group.
Reduction
-
Reagents : LiAlH₄, NaBH₄
-
Products : Reduced sulfonamide (e.g., -SO₂NH₂ → -SO₂NH) or saturated pyridine rings
-
Challenges : Over-reduction risks degradation of the aromatic system.
Coupling Reactions
The compound serves as a precursor in cross-coupling reactions for hybrid molecule synthesis:
Mechanistic Highlight : Click chemistry with triazoles improves anticancer activity by introducing synergistic binding motifs .
Mechanistic Insights
-
Nucleophilic Aromatic Substitution : The electron-withdrawing sulfonamide group activates the pyridine ring for substitution at position 5, with reaction rates dependent on solvent polarity and base strength .
-
Sulfonamide Functionalization : The -SO₂NH₂ group’s acidity (pKa ~10) facilitates deprotonation and subsequent alkylation/acylation.
-
Steric Effects : Bulky substituents on the methylamino group hinder reactivity at position 4, directing modifications to position 5.
Scientific Research Applications
5-Chloro-4-(methylamino)pyridine-3-sulfonamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Chloro-4-(methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular pathways involved in cell growth and proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Chloro-4-(methylamino)pyridine-3-sulfonamide with structurally related pyridine sulfonamide derivatives, focusing on substituent variations and physicochemical properties:
*Molecular weight calculated based on formula.
Key Structural and Functional Differences:
Sulfonamide Modifications :
- The N-ethyl-N-methyl variant replaces the sulfonamide’s hydrogen atoms with ethyl and methyl groups, increasing hydrophobicity and possibly metabolic stability .
Research Findings and Implications
- N-Ethyl-N-Methyl Derivative : Discontinued status () suggests challenges in synthesis, stability, or commercial demand. Its higher molecular weight (263.74 vs. 260.74 for the parent compound) may impact pharmacokinetics .
- Propylamino Analog: The extended alkyl chain could enhance lipid solubility, favoring passive diffusion across biological membranes .
- Pyrrolidine Derivative : The cyclic structure may improve target selectivity due to conformational constraints, a feature leveraged in kinase inhibitors .
Biological Activity
5-Chloro-4-(methylamino)pyridine-3-sulfonamide is a sulfonamide compound with notable biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of pyridine-3-sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a pyridine ring. This structural motif is critical for its biological activity, as it allows for interactions with various biological targets.
Antimicrobial Activity
Sulfonamides, including this compound, are well-known for their antimicrobial properties. They exert their effects primarily by inhibiting bacterial folate synthesis, which is essential for DNA replication. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, preventing the conversion of para-aminobenzoic acid (PABA) into folate:
This inhibition leads to bacteriostatic effects, meaning that it halts bacterial growth rather than killing bacteria outright .
Table 1: Antimicrobial Activity of this compound
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
| Candida albicans | 128 µg/mL |
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. It has shown significant inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Antitumor Activity
In a study assessing its cytotoxic effects on cancer cell lines, the compound demonstrated an IC50 value of approximately 9.26 µM against human breast cancer cells (MCF-7) and 24.17 µM against lung cancer cells (A549). These results indicate a promising profile for further development as an antitumor agent .
Structure-Activity Relationship (SAR)
The biological activity of sulfonamide derivatives often depends on their structural modifications. The presence of electron-donating groups, such as methylamine in this compound, enhances its interaction with biological targets. Research indicates that modifications at the pyridine ring can significantly alter potency and selectivity against various pathogens .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methylamine substitution | Increased antimicrobial activity |
| Chlorine at position 5 | Enhanced binding affinity |
| Variations in sulfonamide group | Altered cytotoxicity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
